molecular formula C12H10FNO B1415453 3-(2-Fluorophenyl)pyridine-2-methanol CAS No. 1227600-90-9

3-(2-Fluorophenyl)pyridine-2-methanol

Cat. No.: B1415453
CAS No.: 1227600-90-9
M. Wt: 203.21 g/mol
InChI Key: GTAYKWFCUUWLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)pyridine-2-methanol is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a methanol group at position 2 and a 2-fluorophenyl group at position 3.

Properties

IUPAC Name

[3-(2-fluorophenyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-6-2-1-4-9(11)10-5-3-7-14-12(10)8-15/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAYKWFCUUWLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CC=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)pyridine-2-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 2-pyridinemethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 2-fluorobenzaldehyde undergoes a nucleophilic addition reaction with 2-pyridinemethanol, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)pyridine-2-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.

Major Products

    Oxidation: The major product is 3-(2-Fluorophenyl)pyridine-2-carboxylic acid.

    Reduction: The major product is this compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-(2-Fluorophenyl)pyridine-2-methanol. For instance, derivatives of pyridine and thiazole hybrids have shown promising cytotoxic effects against cancer cell lines. One study reported an IC50 value of 0.57 µM for a derivative in HL-60 cells, indicating potent activity against acute human promyelocytic leukemia . This suggests that modifications of the pyridine structure can lead to compounds with selective anticancer properties.

1.2 Inhibition of p38 MAP Kinase
The compound has been explored for its role as an inhibitor of p38 MAP kinase, which is implicated in inflammatory responses and cancer progression. Variants of this compound have demonstrated improved inhibitory activity compared to parent compounds, making it a candidate for further development in anti-inflammatory therapies .

Pharmacological Studies

2.1 Mechanistic Insights
Pharmacological evaluations have been conducted to understand the mechanisms by which this compound and its derivatives exert their effects. For example, studies on herbal medicines have shown that complex interactions between multiple components can influence pharmacological outcomes, suggesting a similar approach could be applied to synthetic compounds like this compound .

2.2 Anti-Obesity and Diabetes Effects
Research into the metabolic effects of chemical compounds has indicated that derivatives of pyridine may play a role in modulating obesity and diabetes-related pathways. This area remains ripe for exploration, particularly in understanding how such compounds can influence metabolic disorders .

Synthesis and Chemical Properties

3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step processes that include the use of various reagents under controlled conditions. For instance, methods utilizing anhydrous solvents and specific catalysts have been developed to enhance yield and purity . The following table summarizes some synthetic methods:

Method Reagents Used Yield (%) Conditions
Method A2-Cyano-3-methylpyridine + 3-Fluorobenzaldehyde42.1Low temperature
Method BPd/C catalytic hydrogenation88.6Normal pressure

3.2 Chemical Properties
The chemical structure of this compound indicates potential interactions due to the presence of both fluorine and hydroxymethyl groups, which can influence its reactivity and biological activity.

Case Studies

Several case studies have documented the applications of similar compounds in various fields:

  • Case Study 1: A study on pyridinylimidazole-type compounds demonstrated enhanced p38 MAP kinase inhibition through structural modifications akin to those seen in this compound .
  • Case Study 2: Research on hybrid molecules combining pyridine with thiazole showed significant cytotoxicity against cancer cell lines, reinforcing the potential therapeutic applications of pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)pyridine-2-methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

The table below compares 3-(2-Fluorophenyl)pyridine-2-methanol with structurally related pyridine-methanol derivatives:

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight Key Features (vs. Target Compound) Reference
This compound (Target) 2-methanol, 3-(2-fluorophenyl) C₁₂H₁₀FNO 219.22 g/mol Fluorine at ortho position of phenyl -
(2-Chloro-5-fluoropyridin-3-yl)methanol 2-chloro, 5-fluoro, 3-methanol C₆H₅ClFNO 173.56 g/mol Chlorine and fluorine on pyridine; smaller size
(2-Chloro-5-methylpyridin-3-yl)methanol 2-chloro, 5-methyl, 3-methanol C₇H₈ClNO 157.60 g/mol Methyl instead of phenyl; lower molecular weight
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-fluoro-pyridine fused with pyrrolidine C₁₀H₁₃FN₂O 196.22 g/mol Pyrrolidine ring adds rigidity
2-(Methylamino)pyridine-3-methanol 3-methanol, 2-methylamino C₇H₁₀N₂O 138.17 g/mol Amino group enhances basicity
6-(3-(Trifluoromethoxy)phenyl)pyridine-2-methanol 2-methanol, 6-(3-CF₃O-phenyl) C₁₃H₁₀F₃NO₂ 293.22 g/mol Trifluoromethoxy increases lipophilicity

Key Observations :

  • Substituent Effects: The target compound’s 2-fluorophenyl group provides steric bulk and electronic effects distinct from smaller substituents (e.g., chlorine or methyl) .
  • Ring Modifications: Compounds like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol incorporate heterocyclic rings, altering conformational flexibility and solubility .
  • Functional Groups: The trifluoromethoxy group in 6-(3-(trifluoromethoxy)phenyl)pyridine-2-methanol enhances metabolic resistance compared to the target’s fluorophenyl group .

Biological Activity

3-(2-Fluorophenyl)pyridine-2-methanol, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The compound this compound can be represented by the following structural formula:

C11H10FNO\text{C}_{11}\text{H}_{10}\text{F}\text{N}\text{O}

Molecular Characteristics

  • Molecular Formula : C11H10FN
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 1227600-90-9

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the 2-fluorophenyl moiety have shown promising results against various cancer cell lines. A notable study reported that compounds with similar substitutions had IC50 values in the low micromolar range against HL-60 leukemia cells, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
This compoundHL-60 (Leukemia)0.57
Compound 3HL-600.57
Compound 4Pseudo-normal cells>50

The mechanism of action for this compound is hypothesized to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. The presence of the fluorine atom may enhance the compound's binding affinity to target proteins, potentially leading to increased biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridine derivatives is crucial for optimizing their biological activity. Research indicates that modifications to the pyridine ring and substituents can significantly influence their pharmacological properties.

Key Findings from SAR Studies

  • Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring has been associated with improved potency against specific cancer cell lines.
  • Hydroxyl Group Influence : The presence of the hydroxymethyl group at the pyridine position enhances solubility and bioavailability, contributing to its effectiveness as a therapeutic agent.
  • Electron-Withdrawing Groups : Incorporating electron-withdrawing groups has been shown to improve interaction with biological targets, enhancing inhibitory effects on cancer cell growth.

Table 2: Summary of SAR Insights

ModificationEffect on Activity
Fluorine at para positionIncreased potency
Hydroxymethyl groupEnhanced solubility and bioavailability
Electron-withdrawing groupsImproved target interaction

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds related to this compound:

  • In Vitro Studies : In vitro assays demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, including HL-60 and MCF-7, with promising selectivity profiles .
  • Mechanistic Studies : Investigations into the mechanisms revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, further supporting their potential as therapeutic agents .
  • Docking Studies : Molecular docking simulations have provided insights into binding interactions between these compounds and target proteins involved in cancer progression, highlighting critical amino acid residues essential for binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)pyridine-2-methanol
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)pyridine-2-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.